molecular formula C29H30N4O4 B11278876 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B11278876
M. Wt: 498.6 g/mol
InChI Key: YBPGKDKQAOJAKA-UHFFFAOYSA-N
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Description

2-[4-(1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a quinazolinone core, a phenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the quinazolinone core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

Compared to similar compounds, 2-[4-(1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is unique due to its complex structure, which combines multiple functional groups and a quinazolinone core

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35)

InChI Key

YBPGKDKQAOJAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Origin of Product

United States

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